gibberellin A4 methyl ester
Description
Overview of Gibberellins (B7789140) as Endogenous Plant Growth Regulators
Gibberellins (GAs) are a large and diverse group of endogenous plant hormones that play a crucial role in regulating various aspects of plant growth and development. biocyc.orgwikipedia.org These processes include stem elongation, seed germination, dormancy, flowering, and fruit development. wikipedia.org
The discovery of gibberellins traces back to the early 20th century in Japan, where plant pathologists were investigating the "bakanae" or "foolish seedling" disease of rice. nih.gov This disease caused rice plants to grow excessively tall and spindly. nih.gov Researchers found that these symptoms were caused by a substance produced by the fungus Gibberella fujikuroi. nih.gov In the 1930s, Japanese scientists successfully isolated and crystallized the active compounds, naming them gibberellins. nih.gov It wasn't until the 1950s that gibberellins were confirmed to be naturally occurring hormones in plants, revolutionizing the field of plant science. nih.gov Early research involved separating a mixture of gibberellins by isolating their methyl esters, which led to the identification of gibberellin A1, A2, and A3. nih.gov
Specific Significance of Gibberellin A4 Methyl Ester in Plant Science
This compound is a derivative of Gibberellin A4 (GA4), one of the bioactive forms of gibberellin. While GA4 actively promotes plant growth, its methyl ester form has a different role, primarily related to the regulation of hormone levels.
This compound has been reported to occur naturally in the fungus Fusarium fujikuroi. apsnet.org In plants, the methylation of gibberellins, including GA4, is a key step in their deactivation. biocyc.orgnih.gov This process is catalyzed by enzymes known as gibberellin methyltransferases (GAMTs). nih.gov In the model plant Arabidopsis thaliana, two such enzymes, GAMT1 and GAMT2, are responsible for methylating gibberellins. ebi.ac.uk This methylation is believed to be a signal for the degradation of the hormone, particularly in developing seeds. ebi.ac.uk The addition of a methyl group to the carboxyl group of the gibberellin molecule alters its structure and, consequently, its biological activity. nih.govnih.gov
Research has shown that this derivatization significantly reduces the biological activity of the gibberellin. For example, in studies with Arabidopsis seedlings, this compound exhibited low activity in promoting hypocotyl elongation compared to its non-methylated counterpart, GA4. nih.gov This finding supports the role of methylation as a mechanism to control the levels of active gibberellins within the plant.
The key distinction between this compound and other gibberellins, particularly the bioactive forms like GA4, lies in its function. While bioactive gibberellins such as GA1, GA3, GA4, and GA7 directly stimulate growth processes, this compound is considered an inactive form. nih.govnih.gov Its formation is a crucial part of the plant's ability to fine-tune its hormonal balance.
The relationship between GA4 and its methyl ester is one of a precursor and its inactivated product. The plant synthesizes bioactive GA4 to promote growth, and when the hormonal signal is no longer needed or needs to be reduced, enzymes convert GA4 into this compound, effectively turning off the signal. biocyc.orgnih.gov This process of deactivation is as important as the initial synthesis of the active hormone for proper plant development.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-10-8-19-9-11(10)4-5-12(19)20-7-6-13(21)18(2,17(23)25-20)15(20)14(19)16(22)24-3/h11-15,21H,1,4-9H2,2-3H3/t11-,12-,13+,14-,15-,18-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDTWBSMNXMGIJ-ZTVWUKKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)OC)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)OC)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Insights into Gibberellin A4 Biosynthesis and Methylation Pathways
Genetic and Enzymatic Foundations of Gibberellin A4 Biosynthesis
The formation of GA4 is a multi-stage process that occurs in different subcellular compartments, involving a host of specialized enzymes. The pathway can be broadly divided into early and late steps.
Early Steps: Isoprenoid Precursor Formation and Cyclization
The initial phase of GA4 biosynthesis involves the synthesis of the universal C20 diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), and its subsequent cyclization to form the tetracyclic hydrocarbon skeleton of gibberellins (B7789140). oup.com
The fundamental building blocks of all terpenoids, including gibberellins, are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). tandfonline.com In plants, two distinct pathways supply these precursors, operating in different cellular compartments. tandfonline.com
The Mevalonate (B85504) (MVA) pathway , located in the cytosol, synthesizes IPP from acetyl-CoA. tandfonline.com While it primarily supplies precursors for sesquiterpenes and triterpenes, studies have shown that the MVA pathway can contribute to gibberellin biosynthesis, particularly when the primary pathway is limited. nih.gov
The Methylerythritol Phosphate (MEP) pathway , situated in the plastids, is the predominant source of IPP and DMAPP for diterpenoid biosynthesis in plants, including gibberellins. nih.govrsc.org This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate. cdnsciencepub.com
While GAs are mainly synthesized via the MEP pathway, evidence suggests some level of "crosstalk" or exchange of intermediates between the MVA and MEP pathways. nih.gov The precursor for GA biosynthesis, GGPP, is formed in the plastids from IPP and DMAPP. oup.com
The first committed steps in gibberellin biosynthesis involve the two-step cyclization of the linear precursor GGPP into the tetracyclic hydrocarbon ent-kaurene (B36324). portlandpress.comnih.gov This process is catalyzed by two distinct diterpene synthases located in the plastids. researchgate.netwikipedia.org
Copalyl Diphosphate Synthase (CPS): This class II diterpene cyclase initiates the cyclization by protonating the terminal double bond of GGPP, leading to the formation of a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). portlandpress.comnih.gov In higher plants, multiple genes may encode CPS, indicating differential regulation and function. nih.gov The expression of CPS is considered a primary control point for the flow of GGPP into the GA biosynthetic pathway. oup.com
ent-Kaurene Synthase (KS): This class I diterpene cyclase catalyzes the second cyclization step, converting ent-CPP into ent-kaurene. portlandpress.comoup.com This reaction involves the removal of the diphosphate group. oup.com In plants, CPS and KS are two separate, monofunctional enzymes. nih.govumn.edu However, in some fungi and mosses, these two activities are combined in a single bifunctional protein. wikipedia.orgresearchgate.net Biochemical studies suggest that plant CPS and KS may form a complex to efficiently channel the ent-CPP intermediate. nih.govnih.gov
| Enzyme | Substrate | Product | Cellular Location | Function |
|---|---|---|---|---|
| Copalyl Diphosphate Synthase (CPS) | Geranylgeranyl diphosphate (GGPP) | ent-Copalyl diphosphate (ent-CPP) | Plastid | First cyclization step in GA biosynthesis. portlandpress.comnih.gov |
| ent-Kaurene Synthase (KS) | ent-Copalyl diphosphate (ent-CPP) | ent-Kaurene | Plastid | Second cyclization step, forming the tetracyclic diterpene skeleton. portlandpress.comoup.com |
Late Steps: Oxidation and Structural Rearrangements Leading to Gibberellin A4
Following the formation of ent-kaurene in the plastids, the molecule is transported to the endoplasmic reticulum and then to the cytoplasm for a series of oxidative reactions that ultimately yield the bioactive GA4. rsc.orgnih.gov
The conversion of ent-kaurene to GA12, the first C20 gibberellin intermediate, is catalyzed by two membrane-bound cytochrome P450 monooxygenases (P450s) located on the endoplasmic reticulum. oup.comnih.gov
ent-Kaurene Oxidase (KO): This enzyme catalyzes the sequential oxidation of the C-19 methyl group of ent-kaurene to produce ent-kaurenoic acid. nih.govnih.gov
ent-Kaurenoic Acid Oxidase (KAO): KAO then hydroxylates C-7 of ent-kaurenoic acid, which is followed by the contraction of the B-ring from a six-carbon to a five-carbon ring, yielding GA12-aldehyde, which is then oxidized to GA12. oup.comnih.gov
The final steps of bioactive GA4 synthesis occur in the cytoplasm and are catalyzed by a family of soluble 2-oxoglutarate-dependent dioxygenases (2ODDs). oup.comnih.gov These enzymes are crucial for creating the final structure of the hormone. The pathway leading to GA4 is known as the non-13-hydroxylation pathway. oup.comnih.gov
GA 20-oxidase (GA20ox): This enzyme catalyzes multiple sequential oxidations at C-20 of GA12. nih.gov This process involves the removal of C-20 as carbon dioxide, converting the C20-GA into a C19-GA, specifically GA9. nih.gov
GA 3-oxidase (GA3ox): The final step in the formation of bioactive GA4 is the 3β-hydroxylation of the precursor GA9. nih.gov This reaction is catalyzed by GA3ox and confers biological activity to the molecule. nih.gov
The activity of these 2ODD enzymes is a critical regulatory point, determining the amount of bioactive GA available to the plant.
| Enzyme | Family | Substrate(s) | Product(s) | Function |
|---|---|---|---|---|
| ent-Kaurene Oxidase (KO) | Cytochrome P450 | ent-Kaurene | ent-Kaurenoic acid | Oxidation at C-19. nih.govnih.gov |
| ent-Kaurenoic Acid Oxidase (KAO) | Cytochrome P450 | ent-Kaurenoic acid | GA12 | B-ring contraction to form the gibberellane skeleton. oup.comnih.gov |
| GA 20-oxidase (GA20ox) | 2-ODD | GA12 | GA9 (via intermediates) | Removal of C-20 to form a C19-GA. nih.gov |
| GA 3-oxidase (GA3ox) | 2-ODD | GA9 | GA4 | 3β-hydroxylation to produce bioactive GA4. nih.gov |
The methylation of the carboxyl group of GA4 is an enzymatic reaction that produces gibberellin A4 methyl ester. ontosight.ai This modification, catalyzed by a gibberellin A4 carboxyl methyltransferase, involves the transfer of a methyl group from S-adenosylmethionine (SAM) to the GA4 molecule. ontosight.ai This process can influence the biological activity, stability, and transport of the hormone within the plant. ontosight.ai
Comparative Biosynthetic Pathways in Diverse Organisms
Gibberellins (GAs) are a large family of tetracyclic diterpenoid carboxylic acids that function as crucial plant hormones, regulating a wide array of developmental processes. nih.gov While over 130 GAs have been identified, only a select few, including GA4, are biologically active. oup.comcreative-proteomics.com The biosynthesis of these vital compounds, though sharing a common precursor in geranylgeranyl diphosphate (GGPP), exhibits notable variations across different kingdoms of life, particularly between fungal and plant systems. nih.govresearchgate.net
The fungus Gibberella fujikuroi (the teleomorph of Fusarium fujikuroi) is a model organism for studying fungal GA biosynthesis. tandfonline.comfrontiersin.org In this fungus, the pathway to GA4 involves a series of enzymatic steps. nih.gov The initial cyclization of GGPP to ent-kaurene is catalyzed by a bifunctional enzyme, CPS/KS. nih.gov Subsequent oxidations are carried out by cytochrome P450 monooxygenases. nih.govtandfonline.com Notably, in G. fujikuroi, GA4 is often an intermediate that can be further converted to other GAs, such as GA7 and eventually GA3. nih.govcdnsciencepub.com The composition of the final gibberellin mixture produced by G. fujikuroi is influenced by the balance between the synthesis and degradation of key enzymes in the pathway. nih.gov
Several other Fusarium species, part of the Gibberella fujikuroi species complex, also possess the genetic machinery for GA biosynthesis. nih.govnih.govresearchgate.net However, the ability to produce significant amounts of GAs is not universal among them. For instance, while some strains of Fusarium sacchari and Fusarium konzum can synthesize GAs, with F. sacchari accumulating GA3 and F. konzum mainly producing GA1, others are inactive. nih.gov Fusarium proliferatum, a closely related species, has lost its ability to produce GAs due to mutations in key biosynthetic genes. nih.gov
Sphaceloma manihoticola, the causal agent of superelongation disease in cassava, is another fungus known to produce gibberellins. nih.govapsnet.org Unlike G. fujikuroi, S. manihoticola primarily produces GA4 as a major end product. apsnet.orguchile.clresearchgate.net The GA biosynthetic gene cluster in S. manihoticola is similar to that of F. fujikuroi, but it lacks the genes responsible for converting GA4 to GA7 and GA3. uchile.cl This highlights a key divergence in the GA biosynthetic pathway between these two fungal species.
In higher plants, the biosynthesis of gibberellins is a more complex and compartmentalized process. researchgate.netannualreviews.org The initial steps, leading to the formation of ent-kaurene from GGPP, occur in the plastids. researchgate.net This intermediate is then transported to the endoplasmic reticulum, where it is oxidized by cytochrome P450 monooxygenases to produce GA12 and GA53. researchgate.net These precursors are then converted in the cytosol by soluble 2-oxoglutarate-dependent dioxygenases, namely GA 20-oxidase and GA 3-oxidase, to yield the biologically active C19-GAs, such as GA4 and GA1. researchgate.net
In the vegetative tissues of Arabidopsis thaliana, GA4 is the predominant bioactive gibberellin and is synthesized via the non-13-hydroxylation pathway. oup.com The formation of GA4 from GA12 proceeds through a series of intermediates, with the final step being the conversion of GA9 to GA4 by GA 3-oxidase. nih.gov The levels of bioactive GAs in plants are tightly regulated through both biosynthesis and deactivation pathways to ensure proper growth and development. annualreviews.orgresearchgate.net
Enzymatic Methylation of Gibberellins to Form this compound
The biological activity of gibberellins can be modulated through various deactivation pathways, including methylation. sci-hub.seoup.com The methylation of the carboxyl group of GAs, such as GA4, results in the formation of their corresponding methyl esters, which are generally considered to be inactive forms. ontosight.aiebi.ac.uk
Identification and Characterization of Gibberellin Methyltransferases (e.g., GAMT1, GAMT2)
In the model plant Arabidopsis thaliana, two enzymes responsible for the methylation of gibberellins have been identified and characterized: GIBBERELLIN METHYLTRANSFERASE 1 (GAMT1) and GIBBERELLIN METHYLTRANSFERASE 2 (GAMT2). nih.govnih.gov These enzymes belong to the SABATH family of methyltransferases, which also includes enzymes that methylate other plant hormones like salicylic (B10762653) acid and jasmonic acid. nih.gov
GAMT1 and GAMT2 are proteins with calculated molecular masses of 41.5 kD and 43.3 kD, respectively, and they share 58% sequence identity. nih.gov In vitro assays have demonstrated that both GAMT1 and GAMT2 can catalyze the transfer of a methyl group from S-adenosyl-L-methionine to the carboxyl group of various gibberellins, including the bioactive GA4, to form gibberellin methyl esters. nih.govannualreviews.org Ectopic expression of either GAMT1 or GAMT2 in plants like Arabidopsis, tobacco, and petunia resulted in phenotypes characteristic of GA deficiency, such as dwarfism and reduced fertility, further confirming their role in GA deactivation. nih.govebi.ac.uknih.gov
Table 1: Characteristics of Arabidopsis Gibberellin Methyltransferases
| Feature | GAMT1 | GAMT2 |
| Gene Locus | At4g26420 | At5g56300 |
| Protein Size | 376 amino acids | 388 amino acids |
| Molecular Mass | 41.5 kD | 43.3 kD |
| Substrate(s) | Various gibberellins (e.g., GA4) | Various gibberellins (e.g., GA4) |
| Function | Methylation of gibberellin carboxyl group | Methylation of gibberellin carboxyl group |
| Effect of Overexpression | GA deficiency phenotypes (dwarfism, reduced fertility) | GA deficiency phenotypes (dwarfism, reduced fertility) |
This table summarizes key characteristics of the GAMT1 and GAMT2 enzymes in Arabidopsis thaliana, based on available research data. nih.gov
Regulation of Methyltransferase Gene Expression Across Plant Tissues and Developmental Stages
The expression of GAMT1 and GAMT2 is highly regulated, both spatially and temporally, suggesting specific roles for GA methylation during plant development. nih.govnih.gov In Arabidopsis, quantitative RT-PCR analysis has revealed that the expression of both GAMT1 and GAMT2 is predominantly localized to the siliques (seed pods), with peak transcript levels occurring from the middle to the end of silique development. nih.govebi.ac.uk Expression in other tissues, such as leaves, stems, flowers, and roots, is very low, although weak expression has been detected in germinating seeds. nih.govnih.gov
This tissue-specific expression pattern strongly suggests that the methylation of gibberellins by GAMT1 and GAMT2 plays a crucial role in seed development. nih.govnih.gov It is hypothesized that this methylation serves to deactivate and initiate the degradation of GAs as the seeds mature. nih.govebi.ac.uk Supporting this, single and double null mutants for gamt1 and gamt2 accumulate high levels of various GAs in their siliques. nih.gov Furthermore, seeds from these mutants exhibit reduced inhibition of germination when treated with a GA biosynthesis inhibitor, indicating that the mature mutant seeds contain higher levels of active GAs than wild-type seeds. nih.govebi.ac.uk
Regulatory Mechanisms of Gibberellin A4 Metabolism and Homeostasis
Molecular Control of Biosynthesis Pathway Flux
The flow of metabolites through the gibberellin biosynthesis pathway is tightly managed at the molecular level, primarily through the regulation of key enzyme-encoding genes. The final steps leading to active GAs, catalyzed by GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox), are critical regulatory points. nih.gov
The expression of GA biosynthetic genes is under complex transcriptional control, influenced by various signaling molecules, including other plant hormones like auxin. nih.govnih.gov Studies in Arabidopsis thaliana show that auxin can rapidly up-regulate the expression of several genes involved in GA metabolism, notably certain AtGA20ox and AtGA2ox genes. nih.govnih.gov This regulation appears to be direct, mediated by Auxin/IAA and ARF transcription factors. nih.govnih.gov
A central component of GA signaling and gene regulation involves DELLA proteins, which are transcriptional regulators that act as repressors of GA-responsive growth. biorxiv.org In the absence of GA, DELLA proteins are stable and actively repress growth. They also influence the transcription of GA metabolic genes. For instance, DELLA proteins can activate the transcription of GA biosynthesis genes such as GA20ox and GA3ox1. biorxiv.org This creates a system where low levels of active GA lead to an accumulation of DELLA proteins, which in turn stimulates the expression of genes required to produce more GA.
Gibberellin homeostasis is maintained through sophisticated feedback and feedforward mechanisms that adjust the rates of GA biosynthesis and catabolism in response to the current concentration of active GAs. nih.govpnas.org This homeostatic control is crucial for buffering the system against fluctuations and ensuring robust developmental outcomes. biorxiv.org
A primary negative feedback loop involves the GA-mediated degradation of DELLA proteins. biorxiv.org When bioactive GAs like GA4 bind to their receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), the resulting complex targets DELLA proteins for ubiquitination and subsequent degradation by the 26S proteasome. biorxiv.org The removal of DELLA proteins relieves their activating effect on GA20ox and GA3ox gene transcription, thus reducing the rate of GA biosynthesis when GA levels are high. nih.govbiorxiv.org
Catabolism and Deactivation Mechanisms Involving Gibberellin Methyl Ester Formation
To maintain appropriate levels of active hormones, plants employ several deactivation strategies to remove excess gibberellins (B7789140). These catabolic pathways, including methylation and hydroxylation, are as important as biosynthesis for regulating the pool of active GAs. jst.go.jpnih.gov
One method of gibberellin deactivation is the formation of methyl esters through the methylation of the C-7 carboxyl group. nih.govnih.gov This process converts active gibberellins into their corresponding methyl esters, such as gibberellin A4 methyl ester, which are considered inactive forms. nih.govfrontiersin.org In Arabidopsis thaliana, two specific enzymes, GIBBERELLIN METHYLTRANSFERASE 1 (GAMT1) and GAMT2, have been identified that catalyze this reaction, using S-adenosyl-L-methionine (SAM) as the methyl donor. nih.gov
The expression of GAMT1 and GAMT2 is predominantly found in developing siliques and seeds, suggesting a key role in regulating GA levels during seed maturation. nih.govnih.gov It is thought that methylation serves to deactivate and tag GAs for degradation as seeds mature, preventing premature germination and ensuring proper dormancy. nih.govnih.gov Research on gamt1 and gamt2 mutant plants supports this function. Single and double mutants exhibit elevated levels of various GAs, including the active GA4 and GA1, in their siliques compared to wild-type plants. nih.gov Despite the high accumulation of GAs in these mutants, the corresponding methylated GAs were not detected in wild-type siliques, indicating that methylation is likely a step leading to rapid degradation. nih.gov
Table 1: Relative Gibberellin Levels in Arabidopsisgamt Mutants This table summarizes the changes in the levels of select gibberellins in the siliques of single and double gamt mutants compared to wild-type (WT) plants, as described in research findings. nih.gov
| Gibberellin | Mutant: gamt1 | Mutant: gamt2 | Mutant: gamt1 gamt2 |
| GA4 (Active) | Slightly Higher than WT | Slightly Higher than WT | Significantly Higher than WT |
| GA1 (Active) | Slightly Higher than WT | Slightly Higher than WT | ~10-fold Higher than WT |
| GA34 (Inactive) | Higher than WT | Similar to WT | Higher than WT |
| GA8 (Inactive) | Higher than WT | Similar to WT | Higher than WT |
This interactive table is based on data reported by Varbanova et al. (2007) in The Plant Cell.
The most widespread and well-characterized mechanism for gibberellin deactivation in higher plants is 2β-hydroxylation. oup.comnih.govrsc.org This reaction introduces a hydroxyl group at the C-2β position of the GA molecule, which renders it biologically inactive. rsc.org For example, the active GA4 is converted to the inactive GA34, and the active GA1 is converted to the inactive GA8. nih.gov This process is a major catabolic pathway that works in concert with other deactivation methods to fine-tune GA concentrations. pnas.org
Besides methylation and 2β-hydroxylation, plants utilize other deactivation pathways. These include:
Epoxidation: In rice, an enzyme from the cytochrome P450 family (EUI/CYP714D1) has been shown to deactivate GAs via 16α,17-epoxidation. nih.govpnas.org
Conjugation: GAs can be conjugated with glucose to form glucosyl ethers and esters, which is another method of inactivation. nih.govresearchgate.net
These various pathways—methylation, 2β-hydroxylation, epoxidation, and conjugation—demonstrate the multifaceted approach plants have evolved to control the levels of bioactive gibberellins, ensuring that growth and development proceed correctly. nih.govnih.gov
The critical step of 2β-hydroxylation is catalyzed by a class of enzymes known as GA 2-oxidases (GA2ox). nih.govnih.gov These enzymes are 2-oxoglutarate-dependent dioxygenases (2-ODDs) and are encoded by small gene families in plants like Arabidopsis and rice. nih.govfrontiersin.org GA2ox enzymes are essential for GA turnover and play a fundamental role in regulating the amplitude of GA responses throughout plant development. nih.govfrontiersin.org
GA2-oxidases can be categorized based on their primary substrates:
C19-GA 2-oxidases: These enzymes act on C19-GAs, which include the biologically active forms (like GA4 and GA1) and their immediate precursors (like GA9 and GA20). rsc.orgnih.gov They are key players in deactivating the final products of the biosynthetic pathway.
The expression of GA2ox genes is highly regulated, responding to developmental stages, environmental conditions, and the levels of GA itself in a feedforward loop. nih.govnih.gov For example, in Arabidopsis, the seven identified GA2ox genes show distinct and overlapping expression patterns in different tissues and at various developmental stages, highlighting their specialized roles in maintaining GA homeostasis. nih.gov The loss of GA2ox function can lead to phenotypes associated with GA excess, as seen in the slender mutant of pea, which has a defect in a GA2ox gene, resulting in the accumulation of GAs and an abnormally elongated seedling. oup.com
Table 2: Expression Patterns of Arabidopsis thaliana GA2-oxidase (GA2ox) Genes This table provides a summary of the primary expression locations for the seven GA2ox genes identified in Arabidopsis, indicating their diverse roles in development. nih.gov
| Gene | Primary Expression Location(s) |
| GA2ox1 | Hypocotyl, lateral root primordium |
| GA2ox2 | Aboveground tissues |
| GA2ox3 | Chalazal endosperm, inflorescences |
| GA2ox4 | Shoot apical meristem, lateral root initiation |
| GA2ox6 | Root maturation zone |
| GA2ox7 | Constitutively expressed in most stages |
| GA2ox8 | Stomatal cells |
This interactive table is based on data reported by Li et al. (2019) in Plant Science.
Conjugation and Storage Dynamics of Gibberellin Metabolites
Conjugation represents a significant strategy for the reversible inactivation and storage of gibberellins. By attaching a molecule, most commonly glucose, to the gibberellin structure, the plant can effectively control the pool of active GAs available to interact with their receptors.
Gibberellin conjugates are primarily categorized into two groups: glucosyl ethers and glucosyl esters. researchgate.net In glucosyl ethers, the glucose molecule is linked to a hydroxyl group on the gibberellin framework, whereas in glucosyl esters, the linkage is to the carboxyl group at the C-7 position. sut.ac.th The formation of these conjugates, particularly gibberellin A4 glucosyl ester (GA4-GE), serves to decrease the levels of free, active GA4. mdpi.com This process is a key component of both primary and secondary metabolism in plant tissues, allowing for the maintenance of cellular homeostasis. researchgate.net
The formation of GA glucosyl esters is particularly prominent in legumes and at high levels in mature seeds. mdpi.com Research has shown a rapid interconversion between GA glucosides, GA glucosyl esters, and free GAs in maize seedlings, highlighting the dynamic nature of this regulatory system. mdpi.com This reversible conjugation prevents the need for de novo synthesis of GAs, providing an efficient mechanism for modulating hormone levels during critical developmental stages like seed germination. researchgate.net
Conversely, the hydrolysis of these conjugates releases the free, active gibberellin. For instance, the hydrolysis of GA4-GE is a crucial step in liberating active GA4 to perform its regulatory functions. nih.gov Studies in rice have identified specific enzymes capable of hydrolyzing GA4-GE, demonstrating the biological significance of this deconjugation process. nih.govmdpi.com
It is also noteworthy that methylation of the carboxyl group of GAs, forming methyl esters like this compound, has been identified as a deactivation mechanism. researchgate.netebi.ac.uk While the primary focus of conjugation for storage and release is on glucosylation, methylation represents another layer of metabolic regulation.
The processes of forming and breaking down gibberellin conjugates are tightly controlled by specific enzymes.
Conjugation: The formation of gibberellin glucosyl esters and glucosides is catalyzed by UDP-glucosyltransferases (UGTs) . mdpi.com These enzymes utilize UDP-glucose as the sugar donor to attach glucose to the gibberellin molecule. While specific UGTs for GA4 are still being fully characterized across all plant species, research on other GAs has shown the specific action of these enzymes. For example, a glycosyltransferase from mature bean fruit tissue can specifically glycosylate GA3. mdpi.com In Arabidopsis thaliana, the enzymes GAMT1 and GAMT2 are responsible for catalyzing the formation of methyl esters of gibberellins, including the conversion of GA4 to this compound, which is considered a deactivation step. ebi.ac.uk
Deconjugation (Hydrolysis): The release of active gibberellins from their glucosyl ester conjugates is carried out by β-D-glucosidases . nih.gov Extensive research in rice has led to the identification and characterization of specific β-glucosidases with activity towards GA4-GE. Among several tested enzymes, Os3BGlu6 was found to have the highest hydrolytic activity for GA4-GE. sut.ac.thnih.gov Another rice enzyme, Os4BGlu13 , has also been shown to hydrolyze GA4-GE, in addition to other phytohormone conjugates. mdpi.comresearchgate.net The kinetic parameters of these enzymes have been studied, confirming their role in the hydrolysis of both p-nitrophenyl β-D-glucopyranoside (a general substrate) and the specific GA4-GE. nih.gov The action of these extracellular β-glucosidases on multiple phytohormones suggests a complex regulatory network where these enzymes can modulate the interactions between different hormone signaling pathways. mdpi.com
The table below summarizes the key enzymes involved in the conjugation and deconjugation of Gibberellin A4 and its derivatives.
| Process | Enzyme Class | Specific Enzyme(s) | Plant/Organism | Substrate | Product | Function |
| Conjugation (Glucosylation) | UDP-glucosyltransferases (UGTs) | Not fully specified for GA4 | General (Plants) | Gibberellin A4 | Gibberellin A4 glucosyl ester | Inactivation/Storage |
| Conjugation (Methylation) | Carboxyl Methyltransferases | GAMT1, GAMT2 | Arabidopsis thaliana | Gibberellin A4 | This compound | Deactivation |
| Deconjugation (Hydrolysis) | β-D-glucosidases | Os3BGlu6, Os4BGlu13 | Rice (Oryza sativa) | Gibberellin A4 glucosyl ester | Gibberellin A4 | Activation |
The following table presents kinetic data for the hydrolysis of GA4-GE by the rice β-glucosidase Os3BGlu6 and its mutants, demonstrating the catalytic efficiency of this enzyme.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
| Os3BGlu6 | pNPGlc | 0.21 ± 0.02 | 10.1 ± 0.2 | 48.1 |
| GA4-GE | 0.08 ± 0.01 | 1.1 ± 0.02 | 13.8 | |
| E178Q | pNPGlc | 0.22 ± 0.02 | 0.0003 ± 0.00001 | 0.001 |
| GA4-GE | 0.09 ± 0.02 | 0.00004 ± 0.000002 | 0.0004 | |
| E394Q | pNPGlc | 0.25 ± 0.03 | 0.00004 ± 0.000001 | 0.0002 |
| GA4-GE | 0.11 ± 0.02 | 0.000005 ± 0.0000002 | 0.00005 |
Data adapted from a study on rice β-D-glucosidase. nih.gov pNPGlc (p-nitrophenyl β-D-glucopyranoside) is a generic substrate used for comparison.
Biological Activities and Signal Transduction Pathways of Gibberellin A4
Receptor-Mediated Gibberellin A4 Signaling
The signaling cascade of Gibberellin A4 is initiated by its perception by a soluble receptor, which triggers a series of molecular events culminating in the promotion of plant growth.
The primary receptor for gibberellins (B7789140) is the GIBBERELLIN INSENSITIVE DWARF1 (GID1) protein. nih.gov Gibberellin A4 exhibits a high affinity for the GID1 receptor. nih.govuniprot.org The binding of GA4 to GID1 induces a conformational change in the receptor, which is a prerequisite for the subsequent steps in the signaling pathway. rcsb.org This interaction is highly specific, with bioactive gibberellins like GA4 being effectively bound, while inactive forms show little to no affinity. uniprot.org
The formation of the GA4-GID1 complex is a critical event that enables the receptor to interact with DELLA proteins, which are key negative regulators of gibberellin signaling. nih.govrcsb.org The crystal structure of the ternary complex of Arabidopsis thaliana GID1A, GA4, and the N-terminal DELLA domain of a DELLA protein has been elucidated, providing a detailed structural basis for this interaction. rcsb.org In this complex, the GID1A protein encloses the gibberellin molecule in a deep binding pocket, which is then covered by its N-terminal helical switch region. This region, in turn, interacts with the DELLA domain of the repressor protein. rcsb.org Studies with rice have also demonstrated that the GA-dependent interaction between GID1 and the DELLA protein SLR1 occurs in planta. nih.gov
Table 1: Key Proteins in Gibberellin A4 Signaling
| Protein | Organism | Function | Reference(s) |
| GID1A | Arabidopsis thaliana | Gibberellin A4 receptor | rcsb.org |
| SLY1 | Arabidopsis thaliana | F-box protein involved in DELLA protein degradation | nih.govnih.gov |
| RGA | Arabidopsis thaliana | DELLA repressor protein | nih.govnih.gov |
| GID1 | Oryza sativa (Rice) | Gibberellin A4 receptor | nih.gov |
| SLR1 | Oryza sativa (Rice) | DELLA repressor protein | nih.gov |
DELLA proteins are nuclear-localized proteins that act as repressors of plant growth. nih.govusp.br The growth-promoting effects of gibberellins are achieved by relieving the repressive action of DELLA proteins. wikipedia.orgmassey.ac.nz This is accomplished through the targeted degradation of DELLA proteins via the ubiquitin-proteasome system. usp.brmassey.ac.nz
The binding of GA4 to its GID1 receptor triggers the formation of a stable GID1-GA4-DELLA complex. rcsb.orgwikipedia.org This complex formation is the signal for the recruitment of an F-box protein, which is a component of an SCF E3 ubiquitin ligase complex. nih.govnih.gov The F-box protein specifically recognizes the DELLA protein within the ternary complex, leading to the polyubiquitination of the DELLA protein. massey.ac.nznih.gov Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome, a large protein complex responsible for protein degradation in eukaryotic cells. usp.br The degradation of DELLA proteins lifts their repressive effect on transcription factors, allowing for the expression of genes that promote growth and development. wikipedia.org
In Arabidopsis thaliana, the F-box protein SLEEPY1 (SLY1) is a key component of the SCFSLY1 E3 ubiquitin ligase complex that targets DELLA proteins for degradation. nih.govnih.gov Loss-of-function mutations in the SLY1 gene result in a gibberellin-insensitive dwarf phenotype and the accumulation of high levels of DELLA proteins, such as REPRESSOR OF ga1-3 (RGA). nih.gov This indicates that SLY1 is essential for the degradation of DELLA repressors. nih.gov
SLY1 interacts directly with DELLA proteins like RGA and GIBBERELLIN INSENSITIVE (GAI) through their C-terminal GRAS domain. nih.gov The formation of the GA-GID1-DELLA complex facilitates the interaction between SLY1 and the DELLA protein, leading to its ubiquitination and subsequent degradation. nih.govresearchgate.net Recent structural studies have shown that the SCFSLY1-RGA-GID1A complex assembles in a stepwise manner, stabilized by the presence of gibberellin. nih.gov These analyses also revealed that RGA interacts with GID1A and SLY1 through distinct, non-overlapping surfaces. nih.gov This suggests that the binding of DELLA proteins to GID1/SLY1 and their interaction with transcription factors are mutually exclusive, providing a mechanism for how gibberellins regulate the activity of these transcription factors. nih.gov
The stability and activity of DELLA proteins are further regulated by post-translational modifications, including SUMOylation and phosphorylation. nih.govbiorxiv.org
SUMOylation , the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins, has been shown to affect DELLA protein function. nih.govnih.gov Under certain stress conditions, such as salt stress, DELLA proteins can become SUMOylated. nih.gov SUMOylated DELLA proteins can interact with the GID1 receptor in a gibberellin-independent manner, leading to the sequestration of GID1. nih.gov This sequestration prevents the degradation of non-SUMOylated DELLA proteins, allowing them to accumulate and restrain plant growth. nih.govnih.gov
The role of phosphorylation in regulating DELLA protein stability is more complex, with some studies presenting conflicting findings. biorxiv.org Early research suggested that phosphorylation might be a prerequisite for the GA-stimulated degradation of DELLA proteins. nih.gov However, other studies have indicated that phosphorylation of the rice DELLA protein SLR1 by the casein kinase I, EARLIER FLOWERING1 (EL1), actually promotes its stability. biorxiv.org Conversely, dephosphorylation by protein phosphatase 4 (TOPP4) has been suggested to destabilize DELLA proteins. steberlab.org It is clear that phosphorylation plays a regulatory role, but the precise mechanisms and its direct impact on degradation versus stability may depend on the specific kinases and phosphatases involved, as well as the physiological context. biorxiv.org
Mechanism of DELLA Protein Degradation and Growth Promotion
Physiological Roles of Gibberellin A4 in Plant Development
Gibberellin A4 is involved in numerous aspects of plant development, with particularly well-documented roles in seed germination and the initial growth of seedlings. toku-e.combioaustralis.com
Gibberellin A4 is a potent inducer of seed germination. bioaustralis.comnih.gov In many plant species, germination is dependent on the presence of bioactive gibberellins. nih.gov For instance, in tomato, germination is absolutely dependent on either endogenous or exogenously applied gibberellins, with a mixture of Gibberellin A4 and A7 being significantly more active than other forms. nih.gov One of the key mechanisms by which gibberellins promote germination is by weakening the mechanical restraint of the tissues surrounding the embryo, such as the endosperm. nih.govyoutube.com This weakening allows for the protrusion of the radicle and the completion of germination. nih.gov Gibberellins also stimulate the mobilization of stored food reserves within the seed by inducing the synthesis of hydrolytic enzymes like α-amylase, which breaks down starch into usable sugars for the growing embryo. wikipedia.orgyoutube.comyoutube.com
Following germination, Gibberellin A4 continues to play a role in early seedling growth. caymanchem.comnih.gov It promotes the elongation of hypocotyls and stems, contributing to the establishment of the seedling. youtube.comcaymanchem.com The levels of free, active gibberellins rise rapidly in the post-germination period, supporting this early growth phase. nih.gov Studies have shown that Gibberellin A4 can stimulate hypocotyl growth in cucumber seedlings. caymanchem.com The application of gibberellins can also help mitigate the adverse effects of environmental stresses, such as salinity, on early seedling growth. nih.gov
Table 2: Research Findings on the Role of Gibberellin A4 in Plant Development
| Plant/System | Finding | Reference(s) |
| Tomato (Lycopersicon esculentum) | Germination is dependent on gibberellins; GA4+7 is highly active. GA facilitates germination by weakening the endosperm. | nih.gov |
| Cucumber (Cucumis sativus) | Gibberellin A4 increases hypocotyl growth in seedlings. | caymanchem.com |
| Arabidopsis thaliana | Maternal Gibberellin A4 in seed tissue triggers programmed cell death in the suspensor, which is part of normal embryo development. | caymanchem.com |
| Bean (Phaseolus vulgaris) | Levels of free gibberellins increase significantly after germination, correlating with early seedling growth. | nih.gov |
Influence on Flowering Induction and Flower Development
Gibberellin A4 (GA4) exerts a significant, though sometimes complex, influence on the induction of flowering and the subsequent development of flowers in a variety of plant species. toku-e.comwikipedia.org Its role is particularly prominent in long-day plants and certain conifers, where it can promote the transition from vegetative growth to the reproductive phase. toku-e.comashs.org
In several fruit tree species, the application of GA4 has been shown to influence flowering, although the effects can be variable. researchgate.net For instance, in apple trees, GA4 application after flowering in one year can lead to an increase in flowering the following year. caymanchem.comglpbio.cn In Sitka spruce, GA4/7 application, particularly when combined with cultural stress treatments like heat or drought, has been found to increase the number of both male and female cones. oup.com Similarly, in white spruce, the injection of a GA4/7 mixture can successfully induce flowering. friaa.ab.ca Research on Pinus radiata has shown that a GA4/7 mixture promotes flowering by reallocating resources within the terminal buds to favor the development of potential seed-cone buds. oup.com
The timing and concentration of GA4 application are critical for its effectiveness in promoting flowering. For example, in Douglas-fir, the optimal concentration for flowering was found to be supraoptimal for shoot elongation, and the flowering response increased with the physiological age of the propagules. cdnsciencepub.com In petunia, a long-day plant, exogenous GA4 accelerated anthesis (the period during which a flower is fully open and functional), with a more significant promotion observed under far-red light deficient conditions. ashs.org
The following table provides a summary of research findings on the influence of Gibberellin A4 on flowering in different plant species:
| Plant Species | Treatment | Observed Effect on Flowering | Reference |
| Apple (Malus domestica) | Post-flowering application of GA4 | Increased flowering in the subsequent year | caymanchem.comglpbio.cn |
| Sitka Spruce (Picea sitchensis) | GA4/7 application with heat or drought | Increased number of male and female cones | oup.com |
| White Spruce (Picea glauca) | Injection of GA4/7 mixture | Induction of flowering | friaa.ab.ca |
| Douglas-fir (Pseudotsuga menziesii) | GA4/7 application | Promotion of flowering, with response dependent on concentration and plant age | cdnsciencepub.com |
| Petunia (Petunia ×hybrida) | Exogenous GA4 application | Accelerated anthesis | ashs.org |
| Pinus radiata | GA4/7 mixture | Promotion of flowering through resource reallocation | oup.com |
| Chinese Pine (Pinus tabulaeformis) | Spraying with GA4/7 | Increased percentage of shoots with male and female flowers | usda.gov |
| Zantedeschia spp. | GA4+7 and benzyl (B1604629) adenine | Increased flower yield | researchgate.net |
Impact on Fruit Setting and Development
Gibberellin A4 (GA4) plays a significant role in the processes of fruit set and subsequent development in a variety of plant species. frontiersin.org It can influence the initial setting of fruit, promote fruit growth, and in some cases, induce the development of parthenocarpic (seedless) fruit. frontiersin.orgagreencobio.com
In apples, the application of a mixture of GA4 and GA7 (GA4+7) has been shown to promote fruit setting. agreencobio.com Research on 'McIntosh' apples demonstrated that increasing concentrations of GA4+7 led to a linear increase in fruit set by reducing the "June drop," the natural shedding of young fruit. ashs.org Similarly, in pears, particularly the 'Dangshansu' variety, exogenous application of GA4+7 can induce parthenocarpy. frontiersin.org Studies on plums have also shown that a mixture of GA4 and GA7 can induce the development of seedless fruit. publish.csiro.au
The mechanism by which GA4 influences fruit set and development often involves promoting cell division and elongation, leading to larger fruit size. agreencobio.com In the case of parthenocarpy, GA4 can stimulate fruit development in the absence of fertilization. frontiersin.orgpublish.csiro.au
The following table summarizes key research findings on the impact of Gibberellin A4 on fruit set and development:
| Plant Species | Treatment | Observed Effect on Fruit Set and Development | Reference |
| Apple (Malus domestica) | GA4+7 application | Promotes fruit setting and can lead to better fruit shape and color. agreencobio.com Increased fruit set by reducing "June drop". ashs.org | agreencobio.comashs.org |
| Pear (Pyrus bretschneideri 'Dangshansu') | Exogenous application of GA4+7 | Induces parthenocarpy (seedless fruit) | frontiersin.org |
| Plum (Prunus salicina cv. Sultan) | Mixture of GA4 and GA7 | Induced seedless fruit development | publish.csiro.au |
Control of Cell Division and Cell Elongation Processes
Gibberellin A4 (GA4) is a key phytohormone that fundamentally influences plant growth and development by controlling the processes of cell division and cell elongation. bioninja.com.aubrazilianjournals.com.brtoku-e.com Its primary mechanism of action involves stimulating both of these cellular activities, leading to the visible growth of various plant organs. toku-e.comagreencobio.com
Research on Douglas-fir has provided insights into the interplay between cell division and elongation in response to gibberellin treatment. Studies have shown that shoot elongation before bud flushing is primarily due to cell division, while elongation after flushing is mainly the result of cell expansion. cdnsciencepub.com In tomato seedlings, GA4/7 application was found to increase both the length and width of cortical cells in the hypocotyl. semanticscholar.org
The following table highlights the dual role of Gibberellin A4 in controlling cell division and elongation:
| Cellular Process | Effect of Gibberellin A4 | Supporting Evidence |
| Cell Division | Stimulates mitotic activity, increasing cell number. bioninja.com.ausigmaaldrich.com | Shoot elongation in Douglas-fir before flushing is primarily due to cell division. cdnsciencepub.com |
| Cell Elongation | Promotes the expansion of individual cells, leading to organ growth. bioninja.com.aunih.govagreencobio.com | Shoot elongation in Douglas-fir after flushing is mainly from cell expansion. cdnsciencepub.com GA4/7 increased the length and width of hypocotyl cortical cells in tomato. semanticscholar.org |
Specific Developmental Effects (e.g., Onion Bulb Development)
Beyond its more general roles in plant growth, Gibberellin A4 (GA4) exhibits specific developmental effects in certain plants, a notable example being its influence on onion bulb development. In onion plants (Allium cepa L.), gibberellins are considered to act as anti-bulbing hormones. tandfonline.comresearchgate.net
Research has identified the presence of two independent gibberellin biosynthetic pathways in onion plants: the early-non-hydroxylation pathway leading to GA4 (an active GA) and the early-13-hydroxylation pathway leading to GA1 (another active GA). tandfonline.com Both GA4 and GA1 have been shown to have a similar capacity to inhibit bulb development. tandfonline.com This inhibitory effect is demonstrated by experiments where the application of GA4 counteracted the bulb formation induced by uniconazole-P, an inhibitor of GA biosynthesis. tandfonline.com
The levels of endogenous gibberellins, including GA4, fluctuate during the bulbing process. Generally, GA levels in long-day grown, bulbing onion plants are higher than in short-day grown, non-bulbing plants. tandfonline.com This suggests a complex regulatory role for gibberellins in response to environmental cues like photoperiod to control the transition to bulb formation. The swelling of leaf sheath cells, which leads to bulb formation, is promoted under conditions where gibberellin activity is reduced. tandfonline.com
The following table summarizes the specific role of Gibberellin A4 in onion bulb development:
| Plant | Role of Gibberellin A4 | Key Research Findings |
| Onion (Allium cepa L.) | Acts as an anti-bulbing hormone, inhibiting bulb development. tandfonline.comresearchgate.net | Identified as an active gibberellin in onion plants. tandfonline.com Application of GA4 can inhibit the swelling of leaf sheath cells that leads to bulb formation. tandfonline.com Endogenous levels of GA4 are generally higher in bulbing plants under long-day conditions. tandfonline.com |
Interactions and Cross Talk with Other Phytohormone Signaling Networks
Antagonistic and Synergistic Relationships with Abscisic Acid (ABA)
Gibberellins (B7789140) (GAs) and abscisic acid (ABA) are widely recognized for their classic antagonistic relationship in regulating various aspects of the plant life cycle, most notably seed dormancy and germination. frontiersin.org This opposition is a fundamental mechanism that allows plants to time their growth and development with favorable environmental conditions. frontiersin.org The balance between GA and ABA is critical, and their interaction occurs at multiple levels, including metabolism and signal transduction. frontiersin.orgnih.gov
The antagonism is rooted in a reciprocal negative regulation of each other's biosynthesis and catabolism. frontiersin.org For instance, ABA can promote the expression of genes that deactivate GAs, while GAs can suppress genes involved in ABA synthesis. nih.gov A key molecular hub for this cross-talk is the transcription factor ABA-INSENSITIVE 4 (ABI4). nih.govfrontiersin.org Research in Arabidopsis has shown that ABA stabilizes the ABI4 protein, whereas GA promotes its degradation. nih.gov The stabilized ABI4 protein then directly activates the transcription of NCED6, a crucial gene for ABA biosynthesis, and GA2ox7, a gene responsible for the catabolism (inactivation) of GAs. nih.gov This creates a feedback loop where ABA enhances its own production and promotes GA deactivation, while GA counteracts this by destabilizing the central regulator, ABI4. nih.gov This intricate molecular dance ensures that the GA/ABA ratio is finely tuned, which is essential for developmental transitions like post-germination growth. nih.govfrontiersin.org
This antagonistic relationship is also evident in responses to environmental stresses. frontiersin.org Generally, ABA is associated with stress responses, promoting dormancy and inhibiting growth, while GAs promote growth under favorable conditions. frontiersin.org
Reciprocal Regulation with Cytokinins
The interaction between gibberellins and cytokinins (CK) is predominantly antagonistic, influencing a range of developmental processes. nih.gov Studies in tomato have demonstrated a mutual inhibitory relationship where the final physiological outcome is determined more by the ratio between the two hormones than their absolute concentrations. nih.gov Gibberellins have been shown to inhibit various cytokinin responses, including the induction of primary response genes for CK signaling, known as Type-A Tomato Response Regulators (TRRs). nih.gov Conversely, cytokinins can inhibit a subset of GA-regulated responses. nih.gov
Modulatory Effects and Interactions with Auxins and Ethylene (B1197577)
Gibberellin A4's function is further modulated by its complex interactions with auxins and the gaseous hormone ethylene.
The relationship between gibberellins and auxins is largely cooperative and modulatory. mdpi.com Auxins can influence GA levels, and a number of physiological responses traditionally attributed to auxin are, in fact, mediated by a subsequent increase in GA content. researchgate.net For example, exogenous application of both Indole-3-acetic acid (IAA) and Gibberellin A4 (GA4) has been shown to regulate the internode length in Lagerstroemia, indicating a direct interaction in controlling stem elongation. researchgate.net The specific type of auxin can also differentially modify the action of gibberellins during developmental processes like fruit growth. dntb.gov.ua
The interplay between gibberellins and ethylene is more complex, exhibiting both antagonistic and synergistic effects depending on the specific tissue and developmental context. mdpi.com In general, the two hormones act antagonistically in processes like root growth, where GAs promote elongation and ethylene represses it. mdpi.com Ethylene can exert its influence by negatively modulating the expression of GA biosynthesis genes. mdpi.com However, the relationship can also be synergistic. A classic example is the formation of the apical hook in seedlings, a crucial structure that protects the cotyledons during emergence from the soil. The development of this hook requires the coordinated action of both GA and ethylene signaling pathways. mdpi.com
Collaborative and Inhibitory Interactions with Brassinosteroids (BRs)
This cross-talk occurs at both the metabolic and signaling levels. mdpi.com Studies on mutants have shown that impairments in BR biosynthesis can lead to a consistent decrease in the levels of active GAs. mdpi.com Conversely, the levels of GAs often correlate with plant height in mutants related to BR signaling. mdpi.com This indicates that BRs are necessary for maintaining normal GA biosynthesis. mdpi.com
At the signaling level, the interaction is intricate. For example, in rice, a DELLA protein (a key negative regulator of GA signaling) named SLR1 interacts with and promotes the degradation of a transcription factor (OsGAMYBL2) that is involved in both GA and BR signaling pathways. mdpi.com This interaction demonstrates how the signaling components of one pathway can directly influence the activity of the other, leading to a coordinated regulation of growth-related genes. mdpi.com While their interaction is crucial for processes like cell elongation, other BR-controlled processes, such as determining grain size, appear to be largely independent of GA action. mdpi.com
Influence of Jasmonates and Other Potential Plant Growth Regulators
Jasmonates (JAs) are primarily known for their role in plant defense and stress responses, and their interaction with gibberellins is typically antagonistic. mdpi.commdpi.comnih.gov This opposition reflects the fundamental trade-off in plants between allocating resources to growth (promoted by GAs) versus defense (mediated by JAs). nih.gov
High levels of jasmonic acid have been shown to inhibit the biosynthesis of gibberellins. nih.gov This occurs through the strong suppression of transcript accumulation for key GA biosynthesis genes, such as GA20ox. nih.gov The molecular basis for this antagonism often involves the interaction between the primary repressor proteins of each pathway: DELLA proteins (for GAs) and JASMONATE-ZIM DOMAIN (JAZ) proteins (for JAs). mdpi.comresearchgate.netmdpi.com The physical interaction between these repressor proteins provides a mechanism for one pathway to modulate the other. researchgate.net
Despite this general antagonism, synergistic interactions have also been observed in specific developmental contexts. For instance, the initiation of trichomes, which serve as physical defense structures, is synergistically induced by both GA and JA signaling. researchgate.net This highlights the context-dependent nature of hormone cross-talk, where the same hormones can interact differently to regulate distinct biological processes.
Growth Retardant Mechanisms Targeting Gibberellin A4 Biosynthesis and Action
Plant growth retardants are synthetic compounds widely used in agriculture and horticulture to reduce shoot elongation without being phytotoxic. kit.eduannualreviews.org The primary mode of action for most of these compounds is the inhibition of the gibberellin biosynthesis pathway at various stages. annualreviews.orgnih.gov By blocking the production of active GAs like GA4, these retardants effectively counter the growth-promoting effects of endogenous gibberellins. kit.edu
These inhibitors can be classified into several groups based on their specific molecular targets within the GA biosynthesis pathway:
Onium Compounds : This group includes chemicals like chlormequat (B1206847) chloride and mepiquat (B94548) chloride. They act on the early stages of the pathway by blocking the cyclases, specifically copalyl-diphosphate synthase and ent-kaurene (B36324) synthase, which convert geranylgeranyl diphosphate (B83284) (GGPP) into ent-kaurene. kit.eduannualreviews.orgnih.gov
Compounds with N-containing Heterocycles : This class includes prominent retardants such as paclobutrazol, uniconazole, ancymidol, and flurprimidol. kit.edunih.gov These compounds target and block cytochrome P450-dependent monooxygenases, which are responsible for the oxidation of ent-kaurene to ent-kaurenoic acid, a subsequent step in the pathway. kit.edunih.gov
Structural Mimics of 2-oxoglutaric acid : This group, which includes acylcyclohexanediones like prohexadione-calcium and trinexapac-ethyl, acts on the later stages of GA biosynthesis. annualreviews.orgnih.gov They function as competitive inhibitors of 2-oxoglutarate, which is a required co-substrate for the dioxygenase enzymes that catalyze the final steps of GA formation. researchgate.net Specifically, they are potent inhibitors of 3β-hydroxylase, the enzyme that converts inactive GA precursors into highly active GAs, such as the conversion of GA9 to GA4. nih.gov
The table below summarizes the major classes of growth retardants and their mechanisms of action targeting the gibberellin biosynthesis pathway.
| Growth Retardant Class | Example Compounds | Mechanism of Action | Target Enzyme(s) | Reference(s) |
| Onium Compounds | Chlormequat chloride, Mepiquat chloride | Inhibition of early pathway steps | Copalyl-diphosphate synthase, ent-kaurene synthase | nih.gov, kit.edu, annualreviews.org |
| N-containing Heterocycles | Paclobutrazol, Uniconazole, Ancymidol | Blockage of P450 monooxygenases | ent-kaurene oxidase | nih.gov, kit.edu, annualreviews.org |
| Acylcyclohexanediones (2-oxoglutaric acid mimics) | Prohexadione-calcium, Trinexapac-ethyl | Inhibition of late pathway steps | GA 3β-hydroxylase, GA 20-oxidase | nih.gov, annualreviews.org, researchgate.net |
Advanced Methodologies for Analysis and Quantification of Gibberellin A4 Methyl Ester
Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental to the isolation and identification of gibberellin A4 methyl ester from complex biological matrices. These techniques separate compounds based on their differential distribution between a stationary and a mobile phase.
High Performance Liquid Chromatography (HPLC) and its Variants
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purification and analysis of gibberellins (B7789140). nih.govresearchgate.netnih.gov Reversed-phase HPLC, often utilizing a C18 column, is a common approach for separating various gibberellins with high resolution. nih.govscirp.org This method is advantageous due to its speed, sensitivity, and the fact that it often does not require derivatization of the analyte. nih.gov The separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an acidic aqueous solution. scirp.orgchrom-china.com The use of ionic suppression in reversed-phase HPLC allows for the effective separation of different gibberellins, including closely related isomers. nih.gov
For enhanced separation and purification prior to further analysis, sequential HPLC steps, combining both reversed-phase and normal-phase chromatography, can be employed. researchgate.net Furthermore, HPLC can be coupled with other detection methods, such as bioassays or immunoassays, to screen fractions for the presence of specific gibberellins before more definitive identification by mass spectrometry. researchgate.netnih.gov
A study on the determination of gibberellin A4 in plant tissue reported a rapid and efficient reversed-phase HPLC method using a Hypersil GOLD C-18 column with a mobile phase of 50/50 acetonitrile/water, achieving a retention time of 2.1 minutes. scirp.org
Table 1: HPLC Parameters for Gibberellin Analysis
| Parameter | Value/Description |
| Column | µBondapak C18 nih.gov, Hypersil GOLD C-18 (100 x 4.6 mm, 5 µm) scirp.org, C18 column chrom-china.com |
| Mobile Phase | Acetonitrile/water (50/50) scirp.org, Gradient of 0.05% formic acid in water and acetonitrile chrom-china.com |
| Flow Rate | 1.0 ml/min scirp.org |
| Detection | UV detection nih.gov, Mass Spectrometry (MS) scirp.orgchrom-china.com |
| Analysis Time | ~15 minutes nih.gov, 2.1 minutes (for GA4) scirp.org |
| Sensitivity | 0.5 µg for precise assay nih.gov |
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the definitive identification and quantification of gibberellins, including this compound. nih.govnih.govtandfonline.comtandfonline.com This method combines the high separation capability of GC with the sensitive and specific detection of MS. For analysis, gibberellins are typically converted into more volatile derivatives. tandfonline.com The mass spectra obtained provide a molecular fingerprint that allows for the unambiguous identification of the compound by comparing it to the spectra of authentic standards. apsnet.orgscielo.org.mx
To increase the sensitivity and selectivity of GC-MS analysis, Selected Ion Monitoring (SIM) is frequently employed. nih.govnih.gov Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few characteristic ions of the target analyte. oup.com This targeted approach significantly improves the signal-to-noise ratio, enabling the detection and quantification of gibberellins at very low concentrations in plant tissues. tandfonline.comoup.com GC-SIM has been successfully used for the semi-quantitative analysis of gibberellins in immature seeds after purification by HPLC. oup.comtandfonline.com
Prior to GC-MS analysis, gibberellins are typically derivatized to increase their volatility and thermal stability. tandfonline.com A common derivatization strategy involves methylation of the carboxyl group to form the methyl ester, followed by trimethylsilylation of the hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers. tandfonline.comtandfonline.com The resulting methyl ester trimethylsilyl ether (MeTMSi) derivatives are well-suited for GC analysis. nih.govagraria.com.br The mass spectra of these derivatives exhibit characteristic fragmentation patterns that are crucial for structural elucidation and identification. apsnet.orgwur.nl
Table 2: Common Derivatization Reagents for GC-MS of Gibberellins
| Derivatization Step | Reagent |
| Methylation | Diazomethane tandfonline.comtandfonline.com |
| Trimethylsilylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) tandfonline.comtandfonline.com, bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane oup.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Direct Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful tool for the direct analysis of gibberellins, often without the need for derivatization. nih.gov This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. chrom-china.com LC-MS/MS, which involves tandem mass spectrometry, provides even greater specificity and sensitivity through techniques like multiple reaction monitoring (MRM). chrom-china.com In this mode, a specific precursor ion is selected and fragmented, and then a specific product ion is monitored. This highly selective process allows for accurate quantification even in complex plant extracts. chrom-china.com
A developed LC-MS/MS method for the analysis of gibberellins A1, A3, and A4 in Arabidopsis thaliana utilized electrospray ionization in negative ion mode (ESI-) with MRM for identification and quantification. chrom-china.com This method demonstrated good linearity and low limits of detection, proving its suitability for analyzing gibberellins in plant samples. chrom-china.com
Immunoanalytical Approaches
Immunoanalytical methods, such as immunoassays, offer a highly sensitive and specific alternative for the quantification of gibberellins. nih.gov These techniques are based on the specific binding between an antibody and its target antigen (in this case, a gibberellin).
Enzyme-linked immunosorbent assays (ELISAs) and radioimmunoassays (RIAs) have been developed for various gibberellins. oup.com These assays can be incredibly sensitive, allowing for the determination of sub-picogram amounts of gibberellins. nih.gov Monoclonal antibodies with high affinity and specificity for particular gibberellins, including their methyl esters, have been produced. ornl.gov For instance, monoclonal antibodies specific for the methyl esters of gibberellins A4 and A7 have been developed, enabling the creation of highly sensitive enzyme immunoassays. ornl.gov
While immunoassays are powerful for quantification, they are often used in conjunction with chromatographic methods like HPLC for reliable identification and to purify the sample prior to the assay. oup.comoup.com The combination of HPLC and immunoassay provides a robust approach for the analysis of gibberellins in plant extracts. oup.com
Radioimmunoassay (RIA) for Picogram-Level Detection
Radioimmunoassay (RIA) stands as a highly sensitive immunological technique capable of detecting picogram quantities of gibberellins, including GA4 methyl ester. researchgate.net This method utilizes the specific binding between an antibody and its target antigen. In the context of GA4 methyl ester analysis, antisera with high affinity are generated in animals, such as rabbits, by immunizing them with gibberellin-protein conjugates. researchgate.net The assay's sensitivity is further amplified by using radiolabeled gibberellins or their derivatives, which compete with the unlabeled GA4 methyl ester in a sample for binding to the limited number of antibody sites. researchgate.net
The development of RIA protocols has significantly advanced the ability to quantify gibberellins in minute amounts of plant tissue, as little as 1 milligram of vegetative tissue. researchgate.net A four-layer RIA, for instance, employs a solid phase (like polystyrene beads), a primary antibody, a secondary antibody, and a radiolabeled indicator antibody to achieve high sensitivity, capable of detecting antigens at the nanogram per milliliter level. nih.gov This level of detection is often more sensitive than traditional bioassays. ashs.org
Development and Application of Monoclonal Antibodies (MABs)
The advent of hybridoma technology has enabled the production of monoclonal antibodies (MABs), which offer superior specificity and consistency compared to polyclonal antisera for gibberellin analysis. wur.nlnih.gov MABs that are highly specific for the methyl esters of gibberellins, including GA4, have been successfully developed. ornl.gov These antibodies can exhibit high affinity, allowing for the quantification of nanogram or even sub-nanogram amounts of gibberellins when used in conjunction with techniques like high-performance liquid chromatography-radioimmunoassay (HPLC-RIA). core.ac.uk
One notable MAB, designated BG2, has demonstrated high specificity for GA7/4 methyl esters. ornl.gov Its affinity for GA7 methyl ester is significantly higher—over 100 and 200 times greater—than for GA3 methyl ester and GA1 methyl ester, respectively. ornl.gov This specificity is crucial for accurately quantifying GA4 methyl ester without significant cross-reactivity from other related gibberellins. The methylation of the 7-oic acid group on the gibberellin molecule has been shown to markedly increase the binding affinity of this particular MAB. ornl.gov Enzyme immunoassays developed using such specific MABs have displayed linear detection ranges from 1.0 x 10⁻¹⁴ to 1.0 x 10⁻¹² moles for GA4 methyl ester. ornl.gov
Table 1: Characteristics of Monoclonal Antibody BG2 for Gibberellin Methyl Esters
| Characteristic | Description |
| Specificity | High for GA7/4 methyl esters. ornl.gov |
| Increased Binding | Methylation of the 7-oic acid significantly enhances binding. ornl.gov |
| Reduced Binding | Absence of a double bond or 3β-OH in ring A, breakdown of the 19,10-γ-lactone, and the presence of 13-OH in ring D greatly reduce binding. ornl.gov |
| Application | Effective for quantification and localization of GA7 and GA4 from the early non-hydroxylation pathway of gibberellin metabolism. ornl.gov |
Sample Preparation and Purification Strategies
The accurate analysis of GA4 methyl ester is heavily reliant on effective sample preparation and purification to remove interfering substances and concentrate the analyte of interest.
Solid Phase Extraction (SPE) Protocols for Plant Tissues
Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of gibberellins from plant extracts. researchgate.netthermofisher.com This method separates compounds based on their physical and chemical properties as they interact with a solid stationary phase. thermofisher.com For gibberellin analysis, SPE protocols often involve initial extraction of the plant tissue with a solvent like methanol. mdpi.com The extract is then passed through an SPE cartridge, which can selectively retain interfering compounds while allowing the gibberellins to be eluted and collected. thermofisher.com
The choice of SPE sorbent and solvents is critical and depends on the chemical nature of the analyte and the sample matrix. windows.net For instance, a C18 cartridge is commonly used in reverse-phase SPE for the purification of gibberellins. core.ac.uk The process typically involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the desired gibberellin fraction. thermofisher.com
Table 2: General Steps in a Solid Phase Extraction (SPE) Protocol
| Step | Purpose | Example |
| 1. Sample Pre-treatment | Optimize the sample for effective analyte retention. | Adjust pH, dilute the sample, and remove particulates. thermofisher.com |
| 2. Conditioning | Wet the sorbent and create a suitable environment for analyte binding. | Pass a solvent like methanol, followed by water, through the cartridge. |
| 3. Sample Loading | Apply the sample to the SPE cartridge. | The sample is passed through the sorbent bed. |
| 4. Washing | Remove interfering compounds from the cartridge. | A specific solvent is used to wash away unwanted substances. |
| 5. Elution | Collect the analyte of interest. | A different solvent is used to disrupt the analyte-sorbent interaction and elute the analyte. |
Addressing Low Concentrations and Interfering Substances
A significant challenge in the analysis of gibberellins is their extremely low concentration in plant tissues, often at the nanogram per gram level or lower. researchgate.net Furthermore, plant extracts contain a multitude of other compounds, such as resin acids in conifers, that can interfere with the analysis. researchgate.net
To overcome these challenges, a combination of purification techniques is often employed. Following initial solvent extraction, liquid-liquid extraction can be used for preliminary cleanup. mdpi.com This is often followed by one or more SPE steps. mdpi.com For complex samples, multiple chromatographic separations, such as a combination of reverse-phase and normal-phase HPLC, may be necessary to isolate the gibberellin fraction before final analysis by methods like gas chromatography-mass spectrometry (GC-MS). researchgate.net The use of deuterated internal standards can also help to accurately quantify the recovery of the target gibberellin through the extensive purification process. researchgate.net
Spectroscopic Characterization and Structural Elucidation (e.g., NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of gibberellins, including GA4 methyl ester. sut.ac.th While less sensitive than mass spectrometry-based methods, NMR provides detailed information about the chemical structure of a molecule. core.ac.uk The introduction of deuterium (B1214612) atoms into the GA4 structure, creating GA4-d2, allows for tracking and differentiation from naturally occurring gibberellins using NMR and mass spectrometry. smolecule.com
The X-ray crystal structures of GA4 methyl ester have been determined, providing a definitive three-dimensional model of the molecule. kyoto-u.ac.jp In enzymatic studies, the structure of a rice β-D-glucosidase in a complex with a covalently linked α-D-glucosyl moiety derived from GA4 glucosyl ester has been elucidated through X-ray crystallography. nih.gov This provided insights into the enzyme's catalytic mechanism for hydrolyzing gibberellin conjugates. nih.gov
Table 3: Spectroscopic and Structural Analysis Techniques for this compound
| Technique | Application | Key Findings |
| Nuclear Magnetic Resonance (NMR) | Structural identification and characterization. sut.ac.th | Confirms the structure of synthesized gibberellin conjugates. sut.ac.th Deuterium labeling allows for tracking in biological systems. smolecule.com |
| X-ray Crystallography | Determination of the three-dimensional molecular structure. | The crystal structure of GA4 methyl ester has been solved. kyoto-u.ac.jp Provided structural insights into enzyme-substrate interactions. nih.gov |
| Combined Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of gibberellins in purified extracts. nih.gov | Confirmed the presence of various gibberellins in plant extracts after extensive purification. researchgate.netresearchgate.net |
Applications and Future Directions in Gibberellin A4 Methyl Ester Research
Genetic Engineering and Synthetic Biology Approaches to Modulate Gibberellin A4 Levels
The ability to control the endogenous levels of bioactive gibberellins (B7789140) like GA4 is a primary goal for improving crop traits. Genetic engineering and synthetic biology offer powerful tools to achieve this by manipulating the genes and enzymes responsible for GA synthesis and breakdown.
The levels of bioactive GAs in plants are chiefly regulated by the transcriptional control of genes encoding key enzymes in the GA metabolic pathway. The final steps leading to the creation of active GAs like GA4, and their subsequent deactivation, are catalyzed by three main classes of enzymes: GA 20-oxidase (GA20ox), GA 3-oxidase (GA3ox), and GA 2-oxidase (GA2ox). tandfonline.comsemanticscholar.org
GA20ox and GA3ox (Biosynthesis): GA20ox enzymes perform multiple oxidation steps to convert C20-GAs into the immediate precursors of bioactive GAs (e.g., GA9). GA3ox enzymes then catalyze the final step, converting precursors like GA9 into the highly active GA4. tandfonline.com Overexpressing these genes can lead to increased levels of active GAs. For instance, engineering citrus plants to overexpress a CcGA20ox1 gene resulted in higher levels of GA1 and GA4, leading to altered plant architecture.
GA2ox (Catabolism): GA2ox enzymes inactivate bioactive gibberellins, such as GA4, through 2β-hydroxylation. tandfonline.com These genes act as a crucial control point for maintaining GA homeostasis. wikipedia.org Targeting these genes for knockout or suppression can increase the concentration of active GAs.
Other Regulatory Genes: Genes like EUI (ELONGATED UPPERMOST INTERNODE) in rice, which encodes a cytochrome P450 mono-oxygenase, can deactivate GA4 by converting it into a 16α, 17-epoxide. Manipulating such genes provides another layer of control over GA4 levels.
Table 1: Key Genes in Gibberellin A4 Metabolism and Their Engineered Effects
| Gene Family | Enzyme Function | Role in GA4 Pathway | Effect of Overexpression | Effect of Knockout/Suppression | Reference(s) |
| GA20ox | GA 20-oxidase | Biosynthesis (precursor formation) | Increased GA4/GA1 levels, enhanced growth | Decreased GA4/GA1 levels, dwarfism | , tandfonline.com |
| GA3ox | GA 3-oxidase | Biosynthesis (final step to GA4) | Increased GA4/GA1 levels | Decreased GA4/GA1 levels, dwarfism | tandfonline.com, |
| GA2ox | GA 2-oxidase | Catabolism (deactivation of GA4) | Decreased GA4 levels, dwarfism | Increased GA4 levels, enhanced growth | wikipedia.org, tandfonline.com |
| CYP714D1 (EUI) | Cytochrome P450 | Catabolism (epoxidation of GA4) | Decreased GA4 levels, dwarfism | Increased GA4 levels, elongated phenotype |
The complexity of gibberellin structures makes their chemical synthesis challenging. A promising alternative is the use of recombinant enzyme systems for in vitro synthesis. This approach involves expressing the genes that encode biosynthetic enzymes in microbial hosts, such as Escherichia coli and yeast, and using the purified enzymes to produce GAs in a controlled laboratory setting.
A notable achievement in this area is the enzymatic total synthesis of GA4 from acetate (B1210297). tandfonline.com This process utilized a cocktail of fourteen different recombinant enzymes, responsible for the entire biosynthetic pathway, which were produced in E. coli and Pichia pastoris. tandfonline.com The system successfully converted acetate to GA4 through key intermediates like mevalonate (B85504) (MVA), geranylgeranyl diphosphate (B83284) (GGDP), and ent-kaurene (B36324). tandfonline.com This method not only allows for the production of GAs but also facilitates the synthesis of isotope-labeled versions (e.g., ¹³C-labeled GA4) for use in metabolic studies. tandfonline.com Similarly, recombinant CYP115, an enzyme from the bacterium Sinorhizobium meliloti, has been identified as a GA 3-oxidase that efficiently converts GA9 to bioactive GA4 when expressed in a yeast system. acs.org
Chemical synthesis provides a versatile platform for creating novel gibberellin analogues and derivatives that are not found in nature. These synthetic compounds are valuable tools for probing structure-activity relationships, identifying new plant growth regulators, and developing molecules with potential therapeutic applications. nih.govresearchgate.net
Strategies often start with readily available natural gibberellins, like gibberellic acid (GA3), and modify their structure. nih.govresearchgate.net For example, a series of novel C-3-OH substituted gibberellin derivatives with amide groups have been synthesized from GA3, with some showing inhibitory activity on plant growth. nih.govresearchgate.net Another approach involves the partial synthesis of derivatives by inducing epimerization at specific carbon positions, such as the preparation of 6-epi-GA13 and 6-epi-GA23 derivatives. The reaction of 7-oxo-diterpenes with diacetoxyiodobenzene (B1259982) has also proven to be an effective method for preparing gibberellin analogues. These synthetic efforts provide new insights into the design of potential plant growth regulators and other bioactive molecules. nih.govresearchgate.net
Elucidating Complex Regulatory Networks and Stress Responses
Gibberellins are integral components of the complex regulatory networks that allow plants to respond and adapt to environmental challenges. A central role for the GA signaling pathway in mediating responses to abiotic stress is increasingly evident. nih.gov Plants often modulate their GA levels and signaling to restrict or promote growth in response to stresses like cold, salinity, and osmotic stress. nih.gov For example, GA accumulation has been reported to enhance wheat and rice growth under saline conditions. mdpi.com
The DELLA proteins, which are key repressors of GA signaling, appear to be a major hub for integrating stress signals. mdpi.com They interact with components from other hormone pathways, including those for jasmonic acid, auxin, and ethylene (B1197577), allowing for a coordinated response to both developmental cues and environmental stress. wikipedia.orgnih.gov Understanding how GA4 and the broader GA pathway are regulated by environmental factors and how they cross-talk with other signaling networks is a critical area of future research. wikipedia.orgmdpi.com
Exploring Novel Biological Functions and Molecular Targets
While gibberellins are well-known for regulating processes like stem elongation, seed germination, and flowering, research continues to uncover novel functions and molecular targets. wikipedia.orgfrontiersin.org For example, GA activity is required for the elongation of cotton fibers, which are a specific type of trichome (epidermal hairs).
Recent studies have also explored the bioactivity of gibberellins beyond the plant kingdom. A study investigating the properties of commercially available GA4 and gibberellin A7 (GA7) found that GA4 significantly reduces the activation of NF-κB, a key regulator of inflammatory responses in mammals. nih.gov Molecular docking assays confirmed that GA4 can bind to the p65 and p50 subunits of NF-κB, suggesting a potential anti-inflammatory role for the compound. nih.govresearchgate.net
The primary molecular target of GA4 in plants is the GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptor. tandfonline.com The binding of GA4 to GID1 induces a conformational change that promotes the degradation of DELLA repressor proteins, thereby activating GA responses. tandfonline.com In vitro assays show that GID1 receptors have a high affinity for GA4, confirming it as a potent native ligand. acs.org
Advancements in Analytical Technologies for High-Throughput and in situ Analysis
The study of gibberellins has been historically challenged by their extremely low concentrations in plant tissues and the complexity of the plant matrix. researchgate.netnih.gov This necessitates highly sensitive and selective analytical methods. While older techniques like bioassays and immunoassays were foundational, modern research relies on more robust physicochemical methods. researchgate.net
High-Throughput Analysis: Mass spectrometry (MS), particularly when coupled with chromatographic separation, has become the gold standard for GA analysis. researchgate.netrsc.org
Gas Chromatography-Mass Spectrometry (GC-MS): For a long time, GC-MS was the most common technique for analyzing GAs. researchgate.net This method requires a derivatization step, often creating the methyl ester or methyl ester trimethylsilyl (B98337) ether of the GA, to increase its volatility for gas-phase analysis. tandfonline.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): More recently, LC-MS/MS has gained prominence due to its high selectivity and sensitivity without the need for complex derivatization. researchgate.net The development of methods using ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry allows for the simultaneous analysis of dozens of plant hormones, including GA4. nih.gov Chemical derivatization with a charged "MS-probe" can dramatically improve the detection limits for GAs, enabling the analysis of over 180 samples at once from less than 100 mg of plant tissue. nih.gov
In situ Analysis: Understanding where GA biosynthesis and response occur within tissues is crucial. In situ hybridization is a powerful technique used to visualize the spatial expression patterns of GA-related genes. For example, this method has been used to show that transcripts for GA biosynthesis and deactivation genes accumulate in specific tissues of the embryo during seed germination, suggesting that the transport of GAs or their signals between different cell types is required. researchgate.netoup.compnas.org Recently, novel nanosensors capable of detecting and distinguishing different gibberellins in living plants have been developed, offering a revolutionary, non-destructive approach for real-time monitoring of these hormones. gminsights.com
Table 2: Comparison of Analytical Technologies for Gibberellin Analysis
| Technology | Principle | Derivatization | Throughput | Sensitivity/Selectivity | Reference(s) |
| Bioassays | Measures biological response (e.g., elongation) in a test plant. | Not required | Low | Low specificity, poor repeatability | researchgate.net |
| Immunoassays (RIA, ELISA) | Uses antibodies to detect specific GAs. | Not required | Moderate | Prone to cross-reactions | researchgate.net |
| GC-MS | Separates volatile compounds, identifies by mass-to-charge ratio. | Required (e.g., methylation) | Moderate | High | researchgate.net, tandfonline.com |
| LC-MS/MS | Separates compounds in liquid phase, identifies by mass fragmentation. | Not required (but can be used to improve sensitivity) | High | Very High | researchgate.net, nih.gov, rsc.org |
| In situ Hybridization | Uses labeled probes to detect specific mRNA transcripts in tissue sections. | Not applicable | Low | High (for gene expression) | researchgate.net, oup.com |
| Nanosensors | Optical sensors that detect specific hormone molecules in vivo. | Not required | High (for monitoring) | High | gminsights.com |
Q & A
Basic Research Questions
Q. How is gibberellin A4 methyl ester (GA4-ME) identified and quantified in plant tissues using modern analytical techniques?
- Methodological Answer : GA4-ME is typically quantified via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. Deuterated analogs (e.g., [D2]GA4-ME, as in ) are used as internal standards to correct for matrix effects. Sample preparation involves extraction with methanol/water, purification via solid-phase extraction (C18 columns), and derivatization (e.g., methyl esterification) to enhance ionization efficiency. Calibration curves spanning 0.1–100 ng/mL ensure sensitivity, with detection limits <0.05 ng/g fresh weight in plant tissues .
Q. What experimental controls are critical when studying GA4-ME’s role in plant growth regulation?
- Methodological Answer : Include (i) negative controls (GA-deficient mutants or plants treated with gibberellin biosynthesis inhibitors like paclobutrazol), (ii) positive controls (wild-type plants treated with bioactive GA3), and (iii) solvent controls (e.g., mock treatments with methanol). Quantify endogenous GA4-ME levels alongside exogenous applications to distinguish dose-dependent effects. Validate results using genetic mutants (e.g., ga1 or gid1 mutants) to confirm specificity .
Q. How can researchers ensure reproducibility in GA4-ME synthesis protocols?
- Methodological Answer : Follow strict reporting guidelines ():
- Document reaction conditions (temperature, solvent purity, catalyst concentration).
- Use high-resolution NMR (¹H, ¹³C) and HRMS to verify intermediate and final product structures.
- For esterification, monitor methyl ester formation via FT-IR (C=O stretch at ~1740 cm⁻¹) and confirm regioselectivity using NOESY experiments .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl ester vs. glucosyl ester) affect GA4’s bioactivity and stability?
- Bioassays: Rice seedling elongation assays to measure growth promotion.
- Stability studies: Incubate compounds in plant apoplastic fluid (pH 5.5) and quantify degradation via LC-MS. GA4-ME shows higher membrane permeability but lower hydrolytic stability than glucosyl esters, requiring encapsulation in liposomes for sustained delivery .
Q. What strategies resolve contradictions in GA4-ME’s reported antagonistic vs. synergistic interactions with other phytohormones?
- Methodological Answer : Apply factorial experimental designs (e.g., 2x2 ANOVA) to test interactions with auxins or abscisic acid. Use transcriptomics (RNA-seq) to identify overlapping vs. unique gene regulatory networks. For example, GA4-ME upregulates EXPANSIN genes in synergism with auxin but antagonizes ABA-responsive NCED3 via DELLA protein degradation .
Q. How can heterologous expression systems optimize GA4-ME production for functional studies?
- Methodological Answer : Engineer Saccharomyces cerevisiae or E. coli with GA4 biosynthetic genes (e.g., GA20ox, GA3ox from pumpkin; ). Use inducible promoters (e.g., GAL1 or T7) and codon-optimize plant genes for microbial hosts. Monitor yields via LC-MS and optimize fermentation conditions (pH, oxygenation) to achieve titers >50 mg/L .
Data Analysis & Reporting
Q. How should researchers handle conflicting data on GA4-ME’s environmental persistence?
- Methodological Answer : Conduct meta-analyses using PRISMA guidelines (). Stratify studies by soil type (e.g., sandy vs. clay) and microbial activity (measured via qPCR of 16S rRNA). Apply mixed-effects models to account for variability, reporting half-life (t½) with 95% confidence intervals. Discrepancies often arise from differences in organic matter content and microbial consortia .
Q. What statistical frameworks are appropriate for dose-response modeling of GA4-ME in plant systems?
- Methodological Answer : Use nonlinear regression (e.g., log-logistic model) to fit dose-response curves. Parameters like EC₅₀ (effective concentration for 50% response) and Hill slope should be reported with bootstrap-calculated confidence intervals. Validate models via Akaike Information Criterion (AIC) comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
